2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- is a chemical compound with the molecular formula C15H20ClNO and a molecular weight of 265.7784 . This compound is part of the quinolizine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- involves several steps. One common synthetic route includes the reaction of a quinolizine derivative with a chlorophenyl compound under specific conditions to introduce the 4-chlorophenyl group. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinolizine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinolizine derivatives.
Scientific Research Applications
2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinolizine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
2H-Quinolizine, 2-equatorial-(4-chlorophenyl)-2-axial-hydroxy- can be compared with other quinolizine derivatives such as:
2H-Quinolizine, 2-axial-(4-chlorophenyl)-2-equatorial-hydroxy-: This compound has a similar structure but differs in the positioning of the hydroxy and chlorophenyl groups.
2H-Quinolizine, 2-equatorial-(4-methylphenyl)-2-axial-hydroxy-: This derivative has a methyl group instead of a chlorine atom on the phenyl ring.
2H-Quinolizine, 2-equatorial-(4-bromophenyl)-2-axial-hydroxy-: This compound features a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Properties
CAS No. |
57661-25-3 |
---|---|
Molecular Formula |
C15H20ClNO |
Molecular Weight |
265.78 g/mol |
IUPAC Name |
(9aS)-2-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C15H20ClNO/c16-13-6-4-12(5-7-13)15(18)8-10-17-9-2-1-3-14(17)11-15/h4-7,14,18H,1-3,8-11H2/t14-,15?/m0/s1 |
InChI Key |
LVBVOBFVWHLTBG-MLCCFXAWSA-N |
Isomeric SMILES |
C1CCN2CCC(C[C@@H]2C1)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1CCN2CCC(CC2C1)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.